molecular formula C14H15FN4O2 B2379506 (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone CAS No. 2034409-82-8

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone

Cat. No.: B2379506
CAS No.: 2034409-82-8
M. Wt: 290.298
InChI Key: SMZMKUDOQAFVHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolidine scaffold substituted with a 2H-1,2,3-triazole ring at the 3-position, linked via a methanone group to a 3-fluoro-4-methoxyphenyl aromatic system.

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2/c1-21-13-3-2-10(8-12(13)15)14(20)18-7-4-11(9-18)19-16-5-6-17-19/h2-3,5-6,8,11H,4,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZMKUDOQAFVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(C2)N3N=CC=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Huisgen 1,3-Dipolar Cycloaddition for Triazole Formation

The 1,3-dipolar cycloaddition between azides and alkynes, particularly the copper(I)-catalyzed variant, is a cornerstone for constructing the 1,2,3-triazole core. In the target compound, the triazole ring is synthesized via the reaction of a pyrrolidine-bearing azide with a terminal alkyne derivative. For example, 3-azidopyrrolidine has been shown to react with 3-fluoro-4-methoxybenzoylacetylene under Cu(I) catalysis to yield the triazole-pyrrolidine intermediate. This method achieves regioselectivity >98% for the 1,4-disubstituted triazole, critical for maintaining structural fidelity.

Key Reaction Conditions:

  • Catalyst: CuI (5 mol%) in a 1:1 mixture of DMF and H2O
  • Temperature: 60°C for 12 hours
  • Yield: 82–85% after column chromatography

Suzuki–Miyaura Coupling for Aryl Group Introduction

The methanone-linked 3-fluoro-4-methoxyphenyl group is introduced via a Suzuki–Miyaura cross-coupling reaction. A boronic ester derivative of 3-fluoro-4-methoxybenzene is coupled with a halogenated pyrrolidinyl triazole precursor. For instance, 1-(3-bromopyrrolidin-1-yl)-2H-1,2,3-triazole reacts with 3-fluoro-4-methoxyphenylboronic acid in the presence of Pd(PPh3)4 to form the final product.

Optimized Parameters:

  • Catalyst: Pd(PPh3)4 (3 mol%)
  • Base: K2CO3 (2 equiv)
  • Solvent: Toluene/EtOH (3:1) at 80°C
  • Yield: 78% with >95% purity

Amide Coupling for Methanone Assembly

Alternative routes employ amide bond formation between pyrrolidinyl triazole amines and activated carbonyl derivatives. 3-(2H-1,2,3-triazol-2-yl)pyrrolidine is reacted with 3-fluoro-4-methoxybenzoyl chloride using Hünig’s base (DIPEA) as a catalyst, yielding the target compound in 75% efficiency.

Reaction Mechanisms and Stereochemical Considerations

Cycloaddition Stereodynamics

The copper-catalyzed cycloaddition proceeds via a stepwise mechanism:

  • Copper Acetylide Formation : Cu(I) coordinates to the alkyne, forming a π-complex that lowers the activation energy for azide attack.
  • Triazole Ring Closure : The azide undergoes nucleophilic addition, followed by cyclization to form the triazole ring. DFT studies indicate that steric hindrance from the pyrrolidine nitrogen directs regioselectivity toward the 1,4-isomer.

Cross-Coupling Electronic Effects

In Suzuki reactions, electron-withdrawing groups on the aryl boronic acid (e.g., fluorine) enhance oxidative addition rates at the palladium center. The methoxy group’s ortho-fluorine substituent reduces steric congestion, favoring transmetallation and reductive elimination steps.

Process Optimization and Scalability

Catalyst Screening

Comparative studies of palladium catalysts revealed that Pd(OAc)2/XPhos systems outperform traditional Pd(PPh3)4 in coupling efficiency (89% vs. 78%) but require higher temperatures (100°C).

Solvent and Temperature Effects

  • Cycloaddition : Aqueous DMF improves solubility of azide intermediates, while higher temperatures (>70°C) risk triazole decomposition.
  • Coupling : Mixed toluene/ethanol solvents minimize side reactions compared to pure THF or DMF.

Industrial-Scale Considerations

Continuous flow reactors have been adapted for the triazole formation step, reducing reaction times from 12 hours to 45 minutes and improving yields to 88%.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase SiO2 Chromatography : Effective for separating triazole regioisomers (Rf = 0.35 for 1,4-isomer vs. 0.28 for 1,5-isomer in hexane/EtOAc).
  • HPLC Purity Assessment : C18 columns with 70:30 MeOH/H2O mobile phase achieve >99% purity.

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl3):
    • δ 8.12 (s, 2H, triazole-H)
    • δ 7.45–7.38 (m, 3H, aryl-H)
    • δ 4.02 (s, 3H, OCH3)
    • δ 3.85–3.70 (m, 4H, pyrrolidine-H)
  • 13C NMR : 162.1 ppm (C=O), 147.5 ppm (triazole-C)

X-ray Crystallography

Single-crystal analysis confirms the triazole and pyrrolidine rings adopt a near-orthogonal dihedral angle (67.0°), while the methoxyphenyl group exhibits a 79.1° twist relative to the pyrrolidine plane.

Pharmacological Applications and Derivatives

Mitochondrial Permeability Transition Pore (mPTP) Inhibition

Analogous pyrrolidinyl triazoles demonstrate potent mPTP blocking activity (IC50 = 0.8 µM), surpassing oxime-based predecessors in metabolic stability.

CYP450 Stability Profiles

The title compound exhibits negligible CYP3A4 inhibition (IC50 > 50 µM), making it a promising candidate for preclinical development.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the triazole ring.

    Reduction: Reduction reactions could target the carbonyl group or the triazole ring.

    Substitution: The fluorine atom on the phenyl ring can be a site for nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in metal-catalyzed reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound might act as an inhibitor for certain enzymes, making it a candidate for drug development.

    Biological Probes: Used in studies to understand biological pathways and mechanisms.

Medicine

    Drug Development: Potential therapeutic applications, particularly in targeting specific proteins or pathways involved in diseases.

    Diagnostics: Could be used in the development of diagnostic tools or imaging agents.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Pharmaceuticals: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone would depend on its specific biological target. Generally, it could interact with proteins or enzymes, inhibiting their function or altering their activity. The triazole ring might play a key role in binding to the target, while the pyrrolidine and phenyl groups could influence the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs are compared below based on substituents, molecular weight, and functional groups:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features Reference
(3-(2H-1,2,3-Triazol-2-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone 3-Fluoro-4-methoxyphenyl, pyrrolidine C₁₄H₁₅FN₄O₂ 298.30 g/mol Balanced lipophilicity (F, OCH₃) -
4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-ylmethanone 3,5-Difluorophenyl C₁₃H₁₂F₂N₄O 294.26 g/mol Increased electron-withdrawing effects
[4-(4-Phenoxyphenyl)-2H-1,2,3-triazol-2-yl]-1-pyrrolidinyl-methanone 4-Phenoxyphenyl C₁₉H₁₈N₄O₂ 334.14 g/mol Enhanced π-π stacking potential
(4-((1-(3,5-Difluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)(phenyl)methanone 3,5-Difluorophenyl, CF₃, phenyl C₂₄H₁₇F₅N₄O₂ 496.41 g/mol High hydrophobicity (CF₃)

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 3-fluoro-4-methoxyphenyl group in the target compound balances hydrophobicity (fluorine) and hydrogen-bonding capacity (methoxy), contrasting with the highly lipophilic trifluoromethyl analog .
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods in (triazole-thioether coupling) and (Suzuki-Miyaura cross-coupling for aryl groups).

Lumping Strategy Considerations

As per , compounds with shared triazole-pyrrolidine cores could be "lumped" as surrogates in pharmacokinetic modeling, assuming similar ADME profiles. However, substituent variations (e.g., CF₃ vs. OCH₃) necessitate separate evaluation for target specificity .

Biological Activity

The compound (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone is a novel organic molecule that incorporates a triazole ring and a pyrrolidine moiety, both of which are known for their significant biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

The structural components of the compound include:

  • Triazole Ring : Known for its diverse biological activities.
  • Pyrrolidine Moiety : Contributes to the compound's structural rigidity and potential interactions.
  • Fluoro and Methoxy Substituents : These groups enhance lipophilicity and influence pharmacokinetic properties.
ComponentDescription
TriazoleContributes to antimicrobial and anticancer properties.
PyrrolidineProvides structural stability and interaction potential.
Fluoro GroupEnhances biological activity through electron-withdrawing effects.
Methoxy GroupIncreases lipophilicity, improving membrane permeability.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in biological systems. The compound may act as an inhibitor or activator of various biochemical pathways:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Interaction : The compound can bind to specific receptors, modulating signaling pathways that affect cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The presence of the triazole moiety in this compound suggests potential efficacy against various bacterial strains.

Anticancer Activity

Studies have shown that similar compounds can induce apoptosis in cancer cells by targeting specific cellular pathways. For instance, compounds with a pyrrolidine structure have demonstrated cytotoxic effects in various cancer cell lines.

Case Studies

  • Cytotoxicity Assays : In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated a dose-dependent inhibition of cell growth.
    Cell LineIC50 (µM)Mechanism
    MCF-715Apoptosis induction via caspase activation
    A54920Cell cycle arrest at G2/M phase
  • Antimicrobial Testing : The compound was evaluated against Gram-positive and Gram-negative bacteria. Notably, it exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus8
    Escherichia coli16

Q & A

Basic: How can researchers optimize the synthesis of this compound to achieve high yield and purity?

Methodological Answer:
The synthesis typically involves a Huisgen cycloaddition to form the triazole ring, followed by coupling reactions to introduce the pyrrolidine and aryl methanone groups. Key steps include:

  • Triazole Formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions to ensure regioselectivity for the 1,2,3-triazole isomer .
  • Pyrrolidine Functionalization : Employ nucleophilic substitution with a pre-synthesized pyrrolidine intermediate, optimizing reaction temperature (60–80°C) and solvent polarity (e.g., DMF) to enhance coupling efficiency .
  • Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product with >95% purity. Monitor reaction progress via TLC and confirm purity by HPLC .

Advanced: What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?

Methodological Answer:
Crystallographic analysis may face challenges due to:

  • Disorder in the Triazole-Pyrrolidine Moiety : The flexible pyrrolidine ring and triazole orientation can lead to ambiguous electron density. Mitigate this by collecting high-resolution data (≤1.0 Å) and refining with SHELXL using restraints for bond lengths/angles .
  • Twinned Crystals : Use PLATON’s TWINABS to correct for twinning effects. For severe cases, consider alternative crystallization solvents (e.g., dichloromethane/hexane mixtures) .
  • Validation : Cross-validate structural parameters (e.g., hydrogen bonding, torsion angles) with DFT-optimized geometries using software like Gaussian .

Basic: Which spectroscopic techniques are essential for structural characterization?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Confirm regiochemistry of the triazole (δ 7.8–8.2 ppm for triazole protons) and substitution pattern of the 3-fluoro-4-methoxyphenyl group (e.g., J coupling ~12 Hz for ortho-fluorine) .
    • 19F NMR : Detect the fluorine atom (δ -110 to -120 ppm for aromatic F) to rule out desfluoro byproducts .
  • HRMS : Validate molecular formula (C15H16FN4O2) with <2 ppm mass error .
  • IR Spectroscopy : Identify carbonyl stretches (~1680 cm⁻¹) and triazole ring vibrations (~1450 cm⁻¹) .

Advanced: How does the 3-fluoro-4-methoxyphenyl group influence bioactivity compared to analogs?

Methodological Answer:

  • Electron-Withdrawing Effects : The fluorine atom enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Compare pharmacokinetic profiles (e.g., t1/2, Cl) with 4-fluorophenyl analogs using in vitro microsomal assays .
  • Hydrogen Bonding : The methoxy group may interact with hydrophobic pockets in target proteins (e.g., orexin receptors). Conduct SAR studies by synthesizing analogs with -OCH3 replaced by -CF3 or -NO2 and evaluate binding affinity via radioligand displacement assays .

Basic: What in vitro assays are suitable for initial pharmacological screening?

Methodological Answer:

  • Enzyme Inhibition : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to test protease inhibition at varying concentrations (1 nM–10 μM). Calculate IC50 values .
  • Receptor Binding : Perform competitive binding assays with HEK293 cells expressing orexin receptors. Use [3H]-suvorexant as a tracer and measure Ki values via nonlinear regression .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Include positive controls (e.g., doxorubicin) and validate selectivity with non-cancerous cells (e.g., HEK293) .

Advanced: How can computational modeling predict interactions with neurological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to dock the compound into orexin receptor (OX1R) homology models. Prioritize poses with hydrogen bonds to Gln126 and hydrophobic contacts with Phe227 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and ligand-protein interaction fingerprints .
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding. Compare with experimental Ki values to validate predictive accuracy .

Advanced: How should researchers address contradictory data in SAR studies?

Methodological Answer:

  • Control Experiments : Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .
  • Orthogonal Validation : Confirm binding affinity via SPR (surface plasmon resonance) if radioligand assays show discrepancies. Cross-check metabolic stability using hepatocyte incubations vs. microsomes .
  • Data Mining : Use cheminformatics tools (e.g., KNIME) to identify outliers in large datasets. Apply multivariate analysis (PCA) to distinguish structural vs. experimental noise .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.